1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Process Chemistry

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) is a heterocyclic organic compound belonging to the 2-oxo-1,2-dihydropyridine (2-pyridone) class. It is characterized by a cyclopentyl substituent on the ring nitrogen and a reactive aldehyde group at the 3-position.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1083396-54-6
Cat. No. B1470292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS1083396-54-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CC=C(C2=O)C=O
InChIInChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
InChIKeyIXWPXQFHTMEYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6): A Versatile Dihydropyridine Building Block for Medicinal Chemistry


1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) is a heterocyclic organic compound belonging to the 2-oxo-1,2-dihydropyridine (2-pyridone) class. It is characterized by a cyclopentyl substituent on the ring nitrogen and a reactive aldehyde group at the 3-position . The compound serves primarily as a versatile building block and synthetic intermediate in medicinal chemistry and drug discovery programs [1], with a molecular weight of 191.23 g/mol . Its core structure is a privileged scaffold in pharmaceuticals [2], making it a valuable asset for research laboratories engaged in the synthesis of novel drug candidates.

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Why Simple Analogs Cannot Be Substituted


While the 2-oxo-1,2-dihydropyridine core is a common motif, substitution of the N-1 cyclopentyl group in 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) with other alkyl, aryl, or unsubstituted analogs fundamentally alters the compound's physicochemical properties and synthetic utility. The cyclopentyl moiety imparts a specific steric bulk and lipophilicity profile (calculated LogP of 1.78 ) that differs from other common N-substituents like methyl (LogP ~0.5-1.0) or phenyl (LogP ~2.5-3.0) [1]. This directly impacts its behavior in multi-step syntheses, including solubility, reactivity, and the downstream biological activity of derived compounds [2]. Substituting an unoptimized analog without understanding these differences can lead to synthetic failure or suboptimal biological outcomes in lead optimization campaigns [3]. The following quantitative evidence details these specific differentiators.

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Quantifiable Differentiation Evidence for Informed Procurement


Synthetic Efficiency: A Quantitative One-Step Protocol vs. Multi-Step Alternatives

A 2023 publication details a one-step synthesis for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with many 2-oxo-1,2-dihydropyridine derivatives, which often require multi-step syntheses with lower overall yields [2].

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Differentiation: Calculated Lipophilicity (LogP) vs. Common N-Substituents

The calculated partition coefficient (cLogP) for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is 1.7759 . This value reflects the specific lipophilicity conferred by the cyclopentyl group, which is distinct from the unsubstituted (2-oxo-1,2-dihydropyridine-3-carbaldehyde, cLogP ~0.37) and 1-phenyl analogs (1-phenyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, cLogP ~2.6) [1].

Medicinal Chemistry ADME Computational Chemistry

Vendor-Specified Purity: A Key Quality Metric for Reproducible Research

Commercially available 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is offered with a specified purity of 98% by vendors like Leyan and typically 95% by others [1]. This is comparable to or higher than many other N-substituted 2-oxo-1,2-dihydropyridine-3-carbaldehydes, which may be offered at 95% , ensuring it meets the stringent quality requirements for modern chemical biology and medicinal chemistry applications.

Medicinal Chemistry Chemical Biology High-Throughput Screening

Structural Confirmation: Full Spectroscopic Characterization for Identity Assurance

The synthetic protocol for this compound includes comprehensive characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This level of detailed spectral data is not universally available for all 2-oxo-1,2-dihydropyridine-3-carbaldehyde analogs, providing a higher degree of confidence in structural identity and purity .

Analytical Chemistry Quality Control Structural Biology

1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Targeted Applications in Drug Discovery and Development


Lead Optimization in Medicinal Chemistry

Medicinal chemists can utilize 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 1083396-54-6) as a core scaffold for generating focused libraries of dihydropyridine-based drug candidates. Its specific lipophilicity (LogP 1.78) is ideal for balancing ADME properties, and its reactive aldehyde allows for rapid diversification. The availability of full spectral data [1] ensures accurate characterization of resulting analogs.

High-Throughput Synthesis and Combinatorial Chemistry

This compound's proven high-yield synthesis [1] and commercial availability at 98% purity make it well-suited for high-throughput experimentation. It can serve as a robust starting material for automated parallel synthesis platforms, enabling the rapid exploration of chemical space around the 2-oxo-1,2-dihydropyridine core without the need for extensive purification of the starting material.

Development of C5a Receptor Modulators

Patents disclosing substituted dihydropyridines as C5a receptor modulators [2] highlight the therapeutic relevance of this scaffold. 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde provides a valuable, pre-functionalized intermediate for accessing novel compounds within this pharmacologically important class, potentially leading to new treatments for inflammatory and autoimmune diseases.

Synthesis of Cardiovascular and Circulatory Agents

Dihydropyridines have a long history as cardiovascular agents [3]. The N-cyclopentyl substitution, a feature of some circulation-active compounds [4], positions this specific aldehyde as a strategic intermediate for synthesizing novel analogs in this well-established therapeutic area, offering a distinct steric and lipophilic profile compared to traditional 1,4-dihydropyridines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.